4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one
Description
4-[(4-Methyl-1H-indol-1-yl)acetyl]piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 4-methylindole moiety via an acetyl linker. The indole group is a privileged scaffold in medicinal chemistry, often associated with interactions with biological targets such as kinases, GPCRs, and enzymes.
Properties
IUPAC Name |
4-[2-(4-methylindol-1-yl)acetyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-3-2-4-13-12(11)5-7-17(13)10-15(20)18-8-6-16-14(19)9-18/h2-5,7H,6,8-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDGYMABCIXCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus is synthesized through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Piperazine Ring Formation: The acetylated indole is reacted with piperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling temperature and pressure, and employing catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one exhibit significant anticancer properties. For example, studies have shown that related piperazine derivatives can inhibit various kinases involved in tumor proliferation, including receptor tyrosine kinases like VEGFR and PDGFR . These kinases are crucial in the signaling pathways that regulate cell growth and division, making them prime targets for cancer therapy.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of piperazine exhibited promising anticancer activity through in vitro assays against a range of cancer cell lines. The findings suggested that modifications to the piperazine structure could enhance anticancer efficacy .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research into related piperazine compounds has shown effectiveness against bacterial strains and fungi, indicating that this compound may share similar properties .
Case Study:
In a comparative study on antimicrobial activity, several derivatives were synthesized and tested against standard strains such as Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications to the piperazine structure significantly enhanced antimicrobial activity compared to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the indole or piperazine moieties can lead to variations in biological activity.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on indole | Increased potency against cancer cells |
| Alteration of piperazine substituents | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of 4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazin-2-one Derivatives with Indole Substituents
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)
- Structure : A ketone-linked indole-piperazine derivative with a benzyl group on the piperazine ring.
- Key Differences : Unlike the target compound, this analog uses a ketone linker instead of an acetyl group and substitutes the indole at the 2-position rather than the 4-methyl position.
Nutlin-3a ((±)-4-(4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl)piperazin-2-one)
- Structure : A piperazin-2-one derivative with a bulky dihydroimidazole-carbonyl group.
- Key Differences : Nutlin-3a lacks the indole moiety but shares the piperazin-2-one core. It is a well-characterized MDM2 inhibitor, demonstrating the importance of the piperazin-2-one scaffold in disrupting protein-protein interactions .
- Pharmacological Insight : The target compound’s indole group may confer selectivity for different biological targets, such as kinases or serotonin receptors, compared to Nutlin-3a’s MDM2 activity .
Piperazin-2-one Derivatives with Non-Indole Substituents
4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one (CAS 1235670-92-4)
- Structure : Features a pyrazole-acetyl group instead of indole.
- This compound’s synthetic accessibility (98% purity) highlights the versatility of the piperazin-2-one scaffold in drug discovery .
4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one
- Structure: Substituted with a fluorophenyl group and an aminomethyl side chain.
- Key Differences: The fluorine atom enhances electronegativity and metabolic stability, while the aminomethyl group introduces a positively charged moiety, which may improve solubility .
Indole-Containing Compounds with Non-Piperazin-2-one Cores
SB216763 (3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione)
- Structure : A pyrrole-dione core with a 1-methylindole substituent.
- Key Differences : SB216763 is a potent GSK-3β inhibitor, demonstrating that indole substitutions at the 3-position (vs. 1-position in the target compound) are critical for kinase inhibition .
- Pharmacological Insight : The acetyl-piperazin-2-one linker in the target compound may reduce off-target effects compared to SB216763’s pyrrole-dione core .
Structural and Pharmacological Data Comparison
Biological Activity
The compound 4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one is a derivative of piperazine and indole, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17N3O2
- Molecular Weight : 271.3144 g/mol
- CAS Number : 1232805-97-8
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing promising results in several pharmacological areas.
Antimicrobial Activity
Research has indicated that compounds with an indole structure often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies using the broth microdilution method have reported minimum inhibitory concentrations (MICs) that highlight the compound's potential as an antimicrobial agent.
| Compound | Activity Type | MIC (μg/ml) | Reference |
|---|---|---|---|
| 4-Methyl Indole Derivative | Antibacterial | 50 | |
| 4-Methyl Indole Derivative | Antifungal | 250 |
Anticancer Properties
The indole framework is known for its role in cancer therapy. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have demonstrated cytotoxic effects against specific cancer cell lines, suggesting that this compound may also possess anticancer properties.
Neuropharmacological Effects
The piperazine moiety is frequently associated with neuropharmacological activity. Preliminary studies suggest that this compound could influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:
- The indole ring may interact with various receptors involved in neurotransmission and cell signaling.
- The piperazine component could facilitate binding to biological targets, enhancing bioactivity.
Case Studies and Research Findings
Several case studies have explored the efficacy of related compounds in clinical settings:
- Antimicrobial Efficacy : A study conducted on a series of indole-based compounds reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving lower MIC values than conventional antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain derivatives led to a reduction in cell viability in various cancer cell lines, indicating potential as anticancer agents .
- Neuropharmacological Assessment : Experimental models evaluating anxiety-like behavior showed that compounds similar to this compound exhibited anxiolytic effects comparable to established treatments .
Q & A
Q. What are the critical steps for synthesizing 4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one with high purity?
- Methodological Answer : The synthesis typically involves acylating the piperazin-2-one core with a 4-methylindole derivative. Key steps include:
- Reagent Selection : Use acylating agents like acetyl chloride under anhydrous conditions (e.g., dichloromethane or THF) .
- Purification : Column chromatography (silica gel) with gradients of polar solvents (e.g., ethyl acetate/hexane) ensures high purity. Confirm purity via HPLC or TLC .
- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of 4-methylindole to piperazin-2-one) and reaction time (12–24 hours) .
Q. How should NMR and MS data be interpreted to confirm structural integrity?
- Methodological Answer :
- NMR Analysis :
- 1H NMR : Look for characteristic signals:
- Piperazin-2-one: δ 3.5–4.0 ppm (m, piperazine protons).
- Indole moiety: δ 7.2–7.8 ppm (aromatic protons), δ 2.4 ppm (methyl group) .
- 13C NMR : Confirm carbonyl (C=O) at ~170 ppm and indole carbons at 110–140 ppm .
- Mass Spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular weight (e.g., calculated for C15H17N3O2: 279.13 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction outcomes during piperazine ring functionalization?
- Methodological Answer : Contradictions (e.g., variable yields or by-products) arise from substituent electronic effects. Strategies include:
- Condition Screening : Test oxidizing agents (m-CPBA vs. H2O2) for N-oxidation .
- Steric Control : Use bulky protecting groups (e.g., tert-butoxycarbonyl) to direct regioselectivity during alkylation .
- Computational Pre-screening : DFT calculations predict reactive sites (e.g., nucleophilic piperazine nitrogens) to guide experimental design .
Q. How can computational models predict the dual receptor binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with histamine H1/H4 receptors. Focus on:
- Indole’s aromatic stacking with receptor residues (e.g., Phe432 in H1).
- Piperazine’s hydrogen bonding to Asp94 (H4) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What structural analogs inform dual receptor activity, and how are they compared?
- Methodological Answer :
- Analog Design : Replace 4-methylindole with benzimidazole (e.g., compound 7 in ) to test H1/H4 selectivity .
- Pharmacological Assays :
- Radioligand Binding : Compare IC50 values for H1 (e.g., [3H]mepyramine) vs. H4 ([3H]histamine) .
- Functional Assays : Measure cAMP inhibition (H4) or calcium flux (H1) in transfected HEK293 cells .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., pKa, solubility)?
- Methodological Answer :
- Experimental Validation : Re-measure pKa via potentiometric titration (e.g., Sirius T3 instrument) and compare with predicted values (ACD/Labs) .
- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and correlate with logP (calculated: ~1.8) .
- Cross-Study Comparison : Note differences in measurement conditions (e.g., temperature, ionic strength) across literature sources .
Experimental Design Considerations
Q. What safety protocols are critical for handling this compound during in vitro assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
